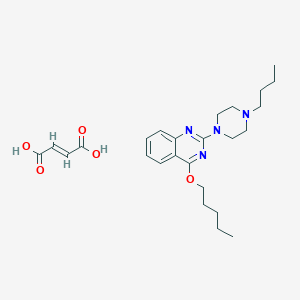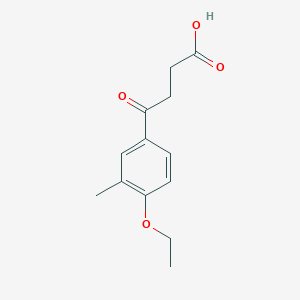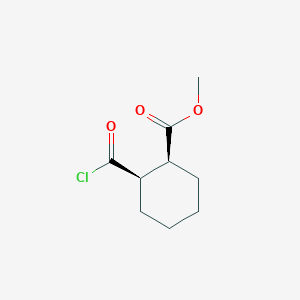
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of thiosemicarbazides with carboxylic acid derivatives. For example, the reaction of ethyl 4-(substitutedbenzamido)benzoate with hydrazine hydrate in ethanol can yield the desired thiadiazole derivative . Another approach involves the chemoselective cyclocondensation of electrophilically activated nitroalkanes with thiosemicarbazides in the presence of polyphosphoric acid .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for efficient industrial production.
化学反应分析
Types of Reactions
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the thiadiazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce new substituents onto the thiadiazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiadiazole derivatives with enhanced biological properties.
科学研究应用
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide has been extensively studied for its potential applications in scientific research. Some of the key areas of research include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Thiadiazole derivatives, including this compound, have shown promising antimicrobial activity against various bacterial and fungal strains.
Medicine: The compound’s ability to inhibit specific enzymes and interact with biological targets makes it a potential candidate for drug development.
作用机制
The mechanism of action of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound’s thiadiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it can inhibit the activity of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in the body . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress and cell death in cancer cells .
相似化合物的比较
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide can be compared with other thiadiazole derivatives to highlight its unique properties. Some similar compounds include:
Acetazolamide: A carbonic anhydrase inhibitor used to treat glaucoma and epilepsy.
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: A thiadiazole derivative with potential antimicrobial activity.
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES):
The unique structure of this compound, particularly the presence of the morpholine and ethyl groups, distinguishes it from other thiadiazole derivatives and contributes to its specific biological activities.
属性
CAS 编号 |
132304-37-1 |
|---|---|
分子式 |
C10H16N4O2S |
分子量 |
256.33 g/mol |
IUPAC 名称 |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C10H16N4O2S/c1-2-9-12-13-10(17-9)11-8(15)7-14-3-5-16-6-4-14/h2-7H2,1H3,(H,11,13,15) |
InChI 键 |
MJIVQZAYPYEAII-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCOCC2 |
规范 SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCOCC2 |
Key on ui other cas no. |
132304-37-1 |
同义词 |
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-morpholineacetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)



![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)









